3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde
Overview
Description
The compound 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a chemical that features a benzaldehyde group with methoxy and morpholin-4-yl-ethoxy substituents. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the formation of C–C and C–N bonds. For instance, a one-pot synthesis strategy has been employed to create novel quinolinone derivatives, which includes the reaction of aromatic aldehydes with other reactants in water, highlighting the possibility of eco-friendly synthesis methods for complex molecules . Similarly, the synthesis of morpholine derivatives has been reported, such as the creation of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, which involves cyclization reactions and showcases the potential for high yields and straightforward procedures . These methods could potentially be adapted for the synthesis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.
Molecular Structure Analysis
Spectroscopic techniques such as MS, IR, 1H NMR, 13C NMR, and UV-visible spectroscopy are commonly used to characterize the structure of synthesized compounds . X-ray crystallography can also provide detailed structural information, as demonstrated by the orthorhombic crystal structure determination of a related compound . These techniques would be essential for confirming the molecular structure of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.
Chemical Reactions Analysis
The reactivity of compounds similar to 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde can be inferred from the reactions they undergo. For example, the synthesis of complex molecules often involves reductive amination, annulation, esterification, and Grignard reactions . These reactions are indicative of the types of chemical transformations that the compound may undergo, which could include reactions with amines, acids, and organometallic reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde can be deduced from related compounds. For instance, the solubility in water and the ability to purify without chromatography suggest that similar compounds might also possess favorable solubility and ease of purification . The melting points, boiling points, and stability can be influenced by the presence of substituents such as methoxy and morpholin-4-yl-ethoxy groups, which can be studied through spectroscopic data and elemental analysis .
Scientific Research Applications
1. Cancer Research and Treatment
3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde and its derivatives have been explored for their potential in cancer research and treatment. For instance, studies have synthesized and characterized silver(I) complexes with 3-methoxy-4-[2-(morpholine-1-yl)ethoxy]benzaldehyde thiosemicarbazone, showing appreciable cytotoxic activity against human tumor cells. These complexes have been evaluated for their impact on cell morphology, cell cycle, apoptosis, and mitochondrial membrane potential in triple negative breast cancer cells (Silva et al., 2020).
2. Molecular Structure and Synthesis
The molecular structure of compounds related to 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde has been a subject of study. For example, 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, a related compound, has been analyzed for its planar and parallel benzaldehyde and nitroaniline fragments (Clegg et al., 1999).
3. Organic Chemistry and Synthesis Techniques
Research in organic chemistry has utilized derivatives of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde for developing new synthesis techniques. For instance, a study on the stereoselective synthesis of 2-oxazoline-4-carboxylates involved the use of 5-methoxy-2-(p-methoxyphenyl)oxazole with benzaldehyde (Suga, Shi, & Ibata, 1993).
4. Antimicrobial and Antioxidant Activities
Compounds related to 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde have been evaluated for their antimicrobial and antioxidant properties. A study synthesized novel compounds from 3-methoxy-4-(2-furylcarbonyloxy)-benzaldehyde, examining their in vitro antioxidant and antibacterial activities (Manap, 2021).
5. Antimutagenic Effects
The derivatives of benzaldehyde, including compounds structurally related to 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde, have been researched for their bio-antimutagenic potential. These compounds have shown effectiveness in decreasing mutation frequency induced by certain mutagens in bacterial models (Watanabe, Ohta, & Shirasu, 1988).
Safety And Hazards
The safety and hazards associated with “3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde” are not explicitly mentioned in the sources I found. However, similar compounds like “3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-phenyl-boronic acid” have safety/hazards/toxicity information mentioned1.
Future Directions
Unfortunately, I couldn’t find any specific information on the future directions of “3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde”.
Please note that the information provided is based on the available sources and there might be more comprehensive data in scientific literature or databases that are not accessible in this context.
properties
IUPAC Name |
3-methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-14-10-12(11-16)2-3-13(14)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXHPYSLLHSPDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358001 | |
Record name | 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde | |
CAS RN |
6131-05-1 | |
Record name | 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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